2-Methylpropane-1,2-diol 2-Methylpropane-1,2-diol 2-methylpropane-1,2-diol is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2.. It has a role as a mouse metabolite, a rat metabolite, a human urinary metabolite, a human xenobiotic metabolite and a bacterial xenobiotic metabolite. It is a primary alcohol, a glycol and a tertiary alcohol. It derives from a hydride of an isobutane.
Brand Name: Vulcanchem
CAS No.: 558-43-0
VCID: VC21174512
InChI: InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
SMILES: CC(C)(CO)O
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol

2-Methylpropane-1,2-diol

CAS No.: 558-43-0

Cat. No.: VC21174512

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropane-1,2-diol - 558-43-0

Specification

Description 2-methylpropane-1,2-diol is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2.. It has a role as a mouse metabolite, a rat metabolite, a human urinary metabolite, a human xenobiotic metabolite and a bacterial xenobiotic metabolite. It is a primary alcohol, a glycol and a tertiary alcohol. It derives from a hydride of an isobutane.
CAS No. 558-43-0
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
IUPAC Name 2-methylpropane-1,2-diol
Standard InChI InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Standard InChI Key BTVWZWFKMIUSGS-UHFFFAOYSA-N
SMILES CC(C)(CO)O
Canonical SMILES CC(C)(CO)O
Boiling Point 176.0 °C

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